molecular formula C12H13FN4O B12231608 N-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

N-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B12231608
M. Wt: 248.26 g/mol
InChI Key: PAXQEAUJPYIIAV-UHFFFAOYSA-N
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Description

N-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl group, a fluorophenyl group, and a carboxamide group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, an azide derivative of 4-fluorobenzyl azide and an alkyne derivative of ethyl propiolate are used.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the triazole intermediate with an appropriate amine, such as ethylamine, under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, solvents, and controlled reaction conditions to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole compound.

    Reduction: Reduced derivatives of the triazole compound.

    Substitution: Substituted derivatives with various functional groups replacing the fluorophenyl group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. Triazole derivatives are known to inhibit enzymes and modulate signaling pathways, leading to their biological effects. The compound may exert its effects through the inhibition of key enzymes involved in inflammation and cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide: Lacks the ethyl group but shares the triazole and fluorophenyl moieties.

    N-methyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide: Contains a methyl group instead of an ethyl group.

    1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide: Contains a chlorophenyl group instead of a fluorophenyl group.

Properties

Molecular Formula

C12H13FN4O

Molecular Weight

248.26 g/mol

IUPAC Name

N-ethyl-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C12H13FN4O/c1-2-14-12(18)11-8-17(16-15-11)7-9-3-5-10(13)6-4-9/h3-6,8H,2,7H2,1H3,(H,14,18)

InChI Key

PAXQEAUJPYIIAV-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CN(N=N1)CC2=CC=C(C=C2)F

Origin of Product

United States

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